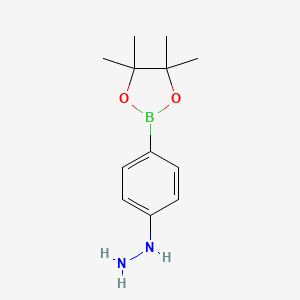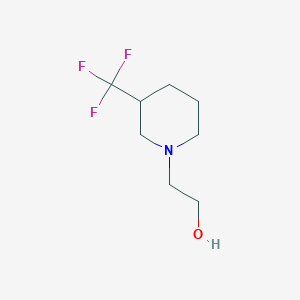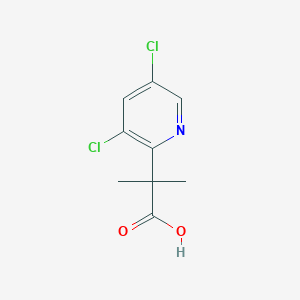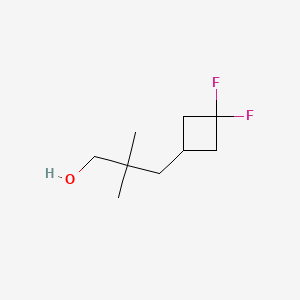
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)hydrazine: is an organic compound that features a phenyl group substituted with a hydrazine moiety and a dioxaborolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)hydrazine typically involves the reaction of 4-bromo-1-phenyl-1H-pyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out in dimethyl sulfoxide (DMSO) at elevated temperatures, usually around 80°C .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like sodium periodate.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The phenyl hydrazine moiety allows for various substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Sodium periodate in a mixture of acetone and water at room temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with sodium periodate typically yields corresponding carbonyl compounds.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, particularly in the formation of boron-containing compounds.
Biology and Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism by which (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)hydrazine exerts its effects involves interactions with various molecular targets. The dioxaborolane ring can participate in reversible covalent bonding with diols and other nucleophiles, making it useful in bioconjugation and molecular recognition applications.
Comparación Con Compuestos Similares
1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound shares the dioxaborolane ring but differs in the presence of a pyrazole ring instead of a hydrazine moiety.
4-Bromo-1-phenyl-1H-pyrazole: A precursor in the synthesis of the target compound, featuring a bromine atom instead of the dioxaborolane ring.
Uniqueness: The presence of both the hydrazine moiety and the dioxaborolane ring in (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)hydrazine makes it unique compared to similar compounds. This dual functionality allows for a wider range of chemical reactions and applications.
Propiedades
Fórmula molecular |
C12H19BN2O2 |
|---|---|
Peso molecular |
234.10 g/mol |
Nombre IUPAC |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]hydrazine |
InChI |
InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)9-5-7-10(15-14)8-6-9/h5-8,15H,14H2,1-4H3 |
Clave InChI |
IQFJNLYFCUSICY-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Potassium (1-(tert-butoxycarbonyl)-1-azaspiro[4.4]nonan-7-yl)trifluoroborate](/img/structure/B13593438.png)



![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine](/img/structure/B13593467.png)






![3-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol](/img/structure/B13593526.png)
